REACTION_SMILES
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[C:1](#[N:2])[CH2:3][CH2:4][P:5]([O:6][CH:7]([CH3:8])[CH3:9])(=[O:10])[C:11]([CH3:12])([CH3:13])[CH3:14].[CH3:16][CH2:17][OH:18].[NH3:15]>>[CH2:1]([NH2:2])[CH2:3][CH2:4][P:5]([O:6][CH:7]([CH3:8])[CH3:9])(=[O:10])[C:11]([CH3:12])([CH3:13])[CH3:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)OP(=O)(CCC#N)C(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N
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Name
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Type
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product
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Smiles
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CC(C)OP(=O)(CCCN)C(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |